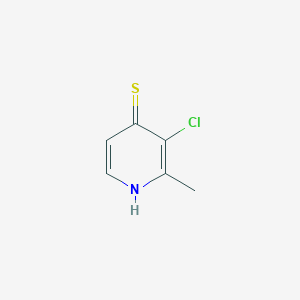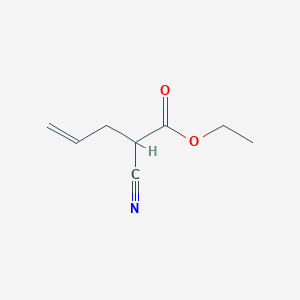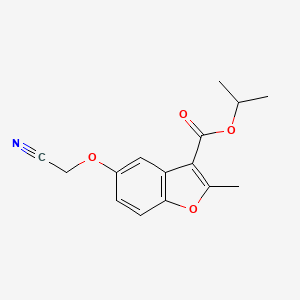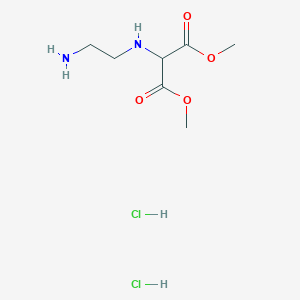![molecular formula C27H22N4O4 B2364227 N-(1,3-Benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid CAS No. 900898-73-9](/img/structure/B2364227.png)
N-(1,3-Benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindungen wurden auf ihre Antitumoraktivität gegen verschiedene Krebszelllinien, darunter Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM) getestet . Die detaillierte Struktur-Aktivitäts-Beziehungsstudie identifizierte einige Verbindungen mit IC 50-Werten im Bereich von 328 bis 644 nM gegen CCRF-CEM und MIA PaCa-2 . Diese Verbindungen können als Vorlage für die weitere Optimierung dienen, um aktivere Analoga zu erhalten und ein umfassendes Verständnis der Struktur-Aktivitäts-Beziehungen von Indol-Antitumormolekülen zu entwickeln .
Antioxidative Aktivität
Die synthetisierten Verbindungen wurden auf ihre antioxidative Aktivität untersucht . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Synthese neuer Derivate
Die Verbindungen wurden als Ausgangsmaterialien für die Synthese neuer Derivate verwendet . So wurden beispielsweise [4- (1,3-Benzodioxol-5-yl)tetrahydro-2 H -pyran-4-yl]methanamin-Derivate synthetisiert, die Aryloxypropanol-, Aminoacetyl- und Hetarylsulfanylacetyl-Substituenten enthalten .
Biologische Aktivität
Verbindungen, die einen 1,3-Benzodioxol-Rest enthalten, wurden als sedativ, blutdrucksenkend, krampflösend, antibakteriell, antitumoral, krampflösend und mit anderen Aktivitäten ausgestattet beschrieben . Dieses breite Spektrum an biologischen Aktivitäten macht diese Verbindungen für weitere Forschungsarbeiten interessant.
Arzneimittelentwicklung
Die Verbindungen wurden in der Arzneimittelentwicklung eingesetzt . Der Indol-Kern, ein privilegiertes Strukturmotiv, findet sich in einer Vielzahl von natürlich vorkommenden und synthetischen Molekülen, die ein breites Spektrum an biologischen Aktivitäten aufweisen . Um immer wirksamere Antitumormittel zu entwickeln, wurden eine Vielzahl strukturell unterschiedlicher Indol-haltiger Moleküle mit unterschiedlichen Wirkmechanismen synthetisiert .
Mikrotubuli-gerichtete Wirkstoffe
Mikrotubuli und ihr Proteinbestandteil, Tubulin, sind ein wichtiges Ziel für Antitumormittel . Mikrotubuli-gerichtete Wirkstoffe verursachen eine mitotische Blockade und Zell-Apoptose, indem sie die Mikrotubuli-Assembly durch Unterdrückung der Tubulin-Polymerisation oder Stabilisierung der Mikrotubuli-Struktur modulieren . Mehrere dieser Wirkstoffe befinden sich entweder in klinischen Studien oder sind bereits für die klinische Anwendung zugelassen .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-17-6-5-11-30-24(17)29-25-20(27(30)33)13-21(31(25)15-18-7-3-2-4-8-18)26(32)28-14-19-9-10-22-23(12-19)35-16-34-22/h2-13H,14-16H2,1H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLHDOYHMSPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)



![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)


